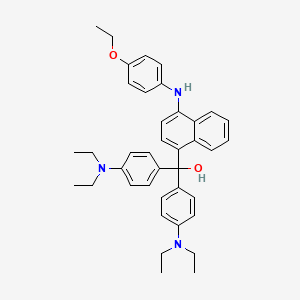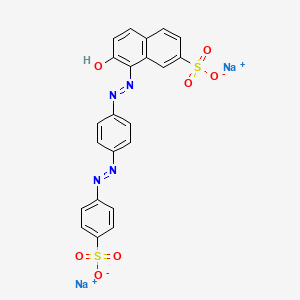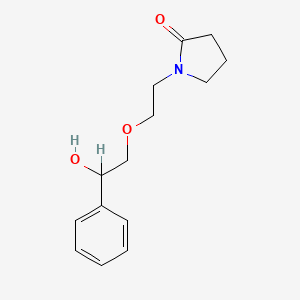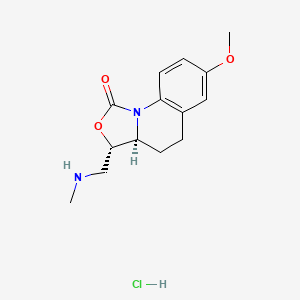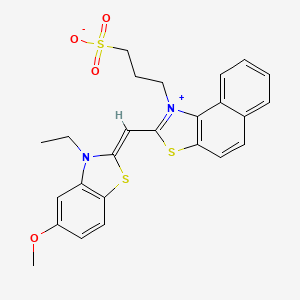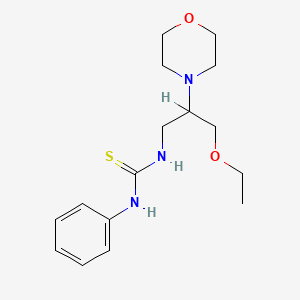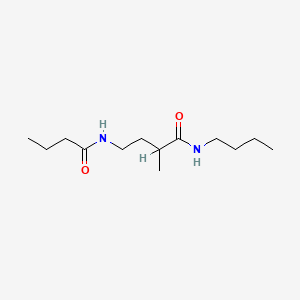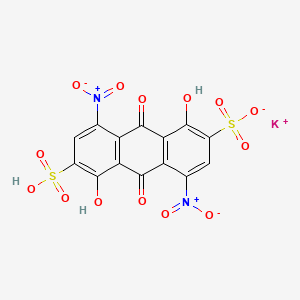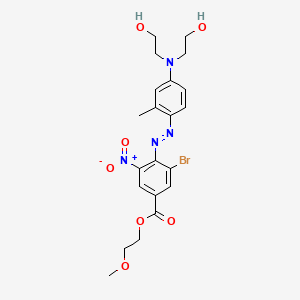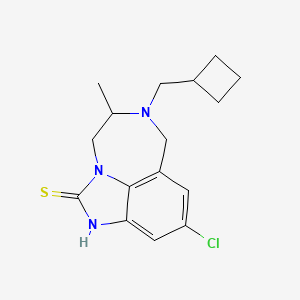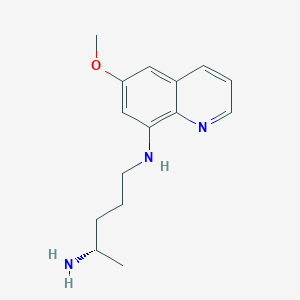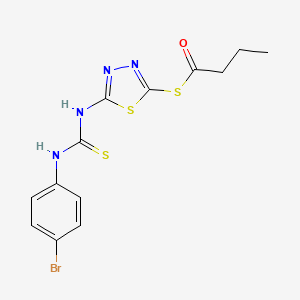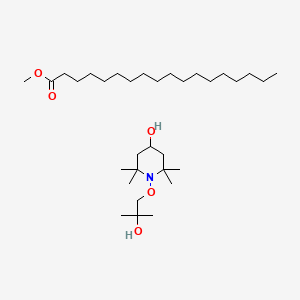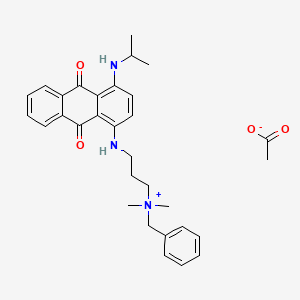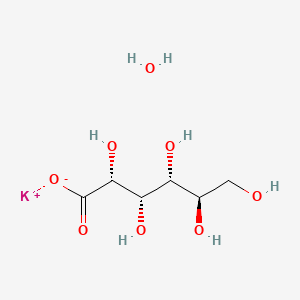
Potassium gluconate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium gluconate monohydrate is a chemical compound with the formula C₆H₁₁KO₇·H₂O. It is the monohydrate form of potassium gluconate, which is a salt of potassium and gluconic acid. This compound is commonly used as a potassium supplement to treat or prevent low blood levels of potassium (hypokalemia). Potassium is an essential nutrient that plays a crucial role in maintaining proper cell function, nerve transmission, and muscle contraction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium gluconate monohydrate can be synthesized by neutralizing gluconic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is then crystallized to obtain the monohydrate form. The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}_7 + \text{KOH} \rightarrow \text{C}6\text{H}{11}\text{KO}_7 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the same neutralization reaction but on a larger scale. The process includes the following steps:
Neutralization: Gluconic acid is neutralized with potassium hydroxide in a controlled environment.
Crystallization: The resulting solution is cooled to crystallize this compound.
Filtration and Drying: The crystals are filtered and dried to obtain the final product
Analyse Des Réactions Chimiques
Types of Reactions: Potassium gluconate monohydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form potassium gluconate lactone.
Reduction: It can be reduced to form potassium gluconate alcohol.
Substitution: It can undergo substitution reactions with other cations to form different gluconate salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can be carried out in aqueous solutions.
Major Products:
Oxidation: Potassium gluconate lactone.
Reduction: Potassium gluconate alcohol.
Substitution: Various metal gluconates
Applications De Recherche Scientifique
Potassium gluconate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a source of potassium ions.
Biology: It is used in cell culture media to maintain potassium levels and support cell growth.
Medicine: It is used as a dietary supplement to treat hypokalemia and as an ingredient in electrolyte solutions.
Industry: It is used in the food industry as a mineral supplement and acidity regulator
Mécanisme D'action
Potassium gluconate monohydrate can be compared with other potassium salts such as potassium chloride and potassium citrate:
Comparaison Avec Des Composés Similaires
- Potassium Chloride (KCl)
- Potassium Citrate (C₆H₅K₃O₇)
- Potassium Bicarbonate (KHCO₃)
Potassium gluconate monohydrate is unique in its palatability and non-acidifying properties, making it a preferred choice for dietary supplements .
Propriétés
Numéro CAS |
35398-15-3 |
|---|---|
Formule moléculaire |
C6H13KO8 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/C6H12O7.K.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7-11H,1H2,(H,12,13);;1H2/q;+1;/p-1/t2-,3-,4+,5-;;/m1../s1 |
Clé InChI |
RROFNNJLJKLBFP-ZBHRUSISSA-M |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[K+] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


